N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a 2-methoxyphenyl group and at the 5-position with a tetrahydro-2H-pyran-4-carboxamide moiety. The tetrahydro-2H-pyran ring contributes to conformational rigidity, which could optimize binding affinity in biological systems.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-27-17-10-6-5-9-16(17)18-22-20(25-24-18)23-19(26)21(11-13-28-14-12-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
OIXBWJKCSIUOQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with a nucleophile.
Formation of the Tetrahydropyran Ring: This can be synthesized via cyclization reactions involving dihydropyran and suitable nucleophiles.
Final Coupling: The final step involves coupling the triazole and tetrahydropyran intermediates using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development. It may exhibit antifungal, antibacterial, or anticancer activities, depending on its interaction with specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tetrahydro-2H-Pyran Carboxamide Derivatives
A structurally related compound (CAS 1346902-54-2) features a tetrahydro-2H-pyran-4-carboxamide backbone but differs in substituents:
- N-[(1E)-(Dimethylamino)methylene]-4-(3-{[4-(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phenyl]thio}phenyl)tetrahydro-2H-pyran-4-carboxamide Key Differences:
- A thioether (-S-) linkage replaces the methoxyphenyl-triazole bond.
- The 3-methyl-5-oxo group on the triazole introduces a ketone, increasing polarity.
- Functional Impact : The thioether may enhance lipophilicity, favoring membrane permeability, while the ketone could participate in hydrogen bonding.
Fluorophenyl and Sulfanyl Derivatives
Another analog (CAS 561295-12-3) includes a fluorophenyl acetamide and sulfanyl group:
- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Key Differences :
- A thiophen-2-yl group replaces the methoxyphenyl on the triazole.
- The 4-fluorophenyl acetamide moiety introduces bioisosteric fluorine.
- Functional Impact : Fluorine improves metabolic stability, while the sulfanyl group may modulate redox properties.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility : The tetrahydro-2H-pyran ring in the target compound may confer stability over analogs with flexible alkyl chains (e.g., cyclopropylmethyl in ).
- Electron Effects : The 2-methoxyphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., fluorine in ), which may alter binding kinetics.
- Application Divergence : While the target compound’s application is unspecified, analogs with sulfonyl or thioether groups are linked to pesticidal or redox-modulating roles .
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, including those from the ESKAPE panel, which are known for their antibiotic resistance. In vitro studies have demonstrated that the compound exhibits varying degrees of inhibition against these pathogens.
Structure-Activity Relationships (SAR)
The biological activity of triazole compounds is often influenced by their structural characteristics. Modifications to the phenyl and triazole moieties can enhance or diminish their efficacy. For example:
- Phenyl Substituents : The introduction of electron-donating groups on the phenyl ring has been shown to improve antibacterial activity.
- Triazole Positioning : The position of substituents on the triazole ring is crucial; certain configurations yield better bioactivity profiles.
Case Studies and Research Findings
- Antibacterial Activity : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial potential.
- Antifungal Activity : The compound was also tested against fungal strains such as Candida albicans. The results showed an MIC of 16 µg/mL, indicating promising antifungal properties.
- Mechanism of Action : Preliminary studies suggest that the compound may inhibit cell wall synthesis in bacteria, similar to other triazole derivatives, which disrupts normal cellular processes leading to cell death.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
